Methyl quinazoline-6-carboxylate
Overview
Description
Methyl quinazoline-6-carboxylate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
- Its primary targets are likely proteins or enzymes involved in specific cellular processes. Unfortunately, specific targets for this compound have not been extensively studied .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Methyl Quinazoline-6-carboxylate, like other quinazoline derivatives, is likely to interact with various enzymes, proteins, and other biomoleculesQuinazolines are known to exhibit a wide range of activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity . These activities suggest that this compound may interact with a variety of biochemical pathways and targets.
Cellular Effects
Quinazoline derivatives have been shown to have potent effects on various types of cells . For instance, certain quinazoline derivatives have demonstrated anti-proliferative activity against human cancer cell lines . It’s plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl quinazoline-6-carboxylate can be synthesized through several methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization and esterification. The reaction typically requires heating under reflux conditions and the use of a suitable catalyst, such as polyphosphoric acid or sulfuric acid.
Another method involves the reaction of 2-aminobenzamide with methyl chloroformate in the presence of a base, such as triethylamine. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl quinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-6-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield quinazoline-6-carboxylate using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline-6-carboxylic acid.
Reduction: Quinazoline-6-carboxylate.
Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl quinazoline-6-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-6-carboxylic acid: Similar structure but lacks the methyl ester group.
Quinazoline-2,4-diamine: Contains additional amino groups, leading to different biological activities.
Quinazoline-4-one: Contains a carbonyl group at the 4-position, altering its reactivity and biological properties.
Uniqueness
Methyl quinazoline-6-carboxylate is unique due to its specific ester functional group, which can be easily modified to create a wide range of derivatives. This versatility makes it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl quinazoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-9-8(4-7)5-11-6-12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDDZFIGUIOGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303924 | |
Record name | Methyl 6-quinazolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-24-0 | |
Record name | Methyl 6-quinazolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-quinazolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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